Hemin
Overview
Description
Hemin, also known as ferric chloride heme, is an iron-containing porphyrin with chlorine that can be formed from a heme group, such as heme B found in the hemoglobin of human blood . It is protoporphyrin IX containing a ferric iron (Fe 3+) ion with a coordinating chloride ligand .
Synthesis Analysis
Hemin is endogenously produced in the human body, for example during the turnover of old red blood cells . The effects of additives in the culture medium on the biosynthesis of heme were studied using Escherichia coli as a model microorganism. 5-Aminolaevulinic acid and hemin increased the heme concentration in E. coli by a factor of 1.5 and 4.5, respectively .
Molecular Structure Analysis
Hemin is protoporphyrin IX containing a ferric iron (Fe 3+) ion with a coordinating chloride ligand . Chemically, hemin differs from the related heme-compound hematin chiefly in that the coordinating ion is a chloride ion in hemin, whereas the coordinating ion is a hydroxide ion in hematin .
Chemical Reactions Analysis
Hemin has been reported to bind to the CXXCH motif and inhibit the function of Ca 2+ - and voltage-gated K + channel, Slo1 .
Physical And Chemical Properties Analysis
Hemin is soluble in dilute ammonia, and in solutions of NaOH with hematin formation (the Cl is displaced by an OH group); practically insoluble in dilute acid or carbonate solutions; soluble in strong organic bases such as trimethylamine, p-toluidine and dimethylaniline; soluble in concentrated H2SO4 with loss of Fe; sparingly soluble in 70-80% alcohol; practically insoluble, but stable, in water .
Scientific Research Applications
1. Blood Haemostasis
Hemin, as a heme oxygenase-1 inducer, has been researched for its impact on blood haemostasis. A study by Rochefort et al. (2007) utilized high-frequency ultrasound to investigate blood clotting in rats treated with hemin. This study highlighted significant changes in clotting velocity, comparable to heparin treatment, suggesting hemin's potential role in treating bleeding diseases and the need for further research in thrombosis models (Rochefort et al., 2007).
2. Anti-Inflammatory Effects in Colitis
Hemin has been shown to have anti-inflammatory properties beneficial for treating inflammatory bowel disease (IBD). A study by Mateus et al. (2018) demonstrated that hemin treatment reduced hemorrhagic focus, intestinal damage, tissue inflammation, and lesion extension in a model of experimental colitis. This suggests hemin's therapeutic potential in IBD management (Mateus et al., 2018).
3. Antiproliferative Effects on Cancer Cells
Research by Diaconu et al. (2003) explored hemin's effects on hepatoma cells, including drug-resistant ones. The study found that hemin inhibited cell proliferation and induced apoptosis in these cells, highlighting its potential as a treatment strategy for hepatoma patients (Diaconu et al., 2003).
4. Nephroprotection Against Toxicity
A study conducted byAl-Kahtani et al. (2014) investigated the protective effects of hemin against nephrotoxic effects induced by cisplatin in male rats. The study found that hemin administration ameliorated cisplatin-induced renal damage, indicating its potential as a therapeutic approach in treating nephrotoxicity caused by chemotherapy agents (Al-Kahtani et al., 2014).
5. Enhancing Hemoglobin Production
Research by Fibach et al. (1995) showed that hemin can significantly increase hemoglobin production in cultured erythroid cells, particularly fetal hemoglobin. This finding has implications for treating genetic diseases like sickle cell anemia and beta-thalassemia, suggesting potential combined treatments with hemin and other drugs (Fibach et al., 1995).
6. Potential in HIV-1 Treatment
Devadas and Dhawan (2006) found that hemin treatment significantly suppressed HIV replication in monocytes and T cells. The study suggests that hemin-induced heme oxygenase-1 activity could play a crucial role in defending against HIV-1 infection, pointing to its potential therapeutic use (Devadas & Dhawan, 2006).
7. Impact on Vascular Smooth-Muscle Cells
A study by Letarte et al. (1993) investigated hemin's effects on vascular smooth-muscle cells, finding that it led to constriction and increased uptake of Ca++. This suggests hemin's involvement in the development of cerebral vasospasm and its potential as a therapeutic target (Letarte et al., 1993).
Safety And Hazards
Hemin is made from human plasma (part of the blood) which may contain viruses and other infectious agents. Donated plasma is tested and treated to reduce the risk of it containing infectious agents, but there is still a small possibility it could transmit disease . Personal precautions, protective equipment, and emergency procedures include avoiding dust formation, avoiding breathing vapours, mist or gas, and wearing personal protective equipment/face protection .
Future Directions
properties
IUPAC Name |
3-[18-(2-carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoic acid;iron(3+);chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H34N4O4.ClH.Fe/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;;/h7-8,13-16H,1-2,9-12H2,3-6H3,(H4,35,36,37,38,39,40,41,42);1H;/q;;+3/p-3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTIJJDXEELBZFS-UHFFFAOYSA-K | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C)C=C)C)C=C)C)CCC(=O)O)CCC(=O)O.[Cl-].[Fe+3] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H32ClFeN4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
651.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Panhematin | |
CAS RN |
16009-13-5 | |
Record name | Ferrate(2-), chloro[7,12-diethenyl-3,8,13,17-tetramethyl-21H,23H-porphine-2,18-dipropanoato(4-)-.kappa.N21,.kappa.N22,.kappa.N23,.kappa.N24]-, hydrogen (1:2), (SP-5-13)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Hemin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.475 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HEMIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/743LRP9S7N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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